
L-Cysteine, S-(2-fluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, S-(2-fluoroethyl)-: is a fluorinated amino acid derivative. It is structurally similar to L-cysteine, with the addition of a 2-fluoroethyl group attached to the sulfur atom. This modification introduces unique chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, S-(2-fluoroethyl)- typically involves the reaction of L-cysteine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of L-Cysteine, S-(2-fluoroethyl)- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: L-Cysteine, S-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Cysteine, S-(2-fluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into proteins to study protein structure and function using techniques like 19F NMR spectroscopy.
Medicine: Potential use in drug development and as a probe for imaging studies.
Industry: Utilized in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of L-Cysteine, S-(2-fluoroethyl)- involves its incorporation into proteins and other biomolecules. The fluorine atom provides unique properties, such as increased stability and altered reactivity. This can affect the protein’s structure and function, making it a valuable tool for studying biological processes .
Comparación Con Compuestos Similares
L-Methionine: Another sulfur-containing amino acid but without the fluorine atom.
L-Ethionine: Similar to L-methionine but with an ethyl group instead of a methyl group.
S-(2-aminoethyl)-L-cysteine: Contains an aminoethyl group instead of a fluoroethyl group
Uniqueness: L-Cysteine, S-(2-fluoroethyl)- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or stability, such as in 19F NMR spectroscopy and drug development .
Propiedades
Número CAS |
88169-59-9 |
|---|---|
Fórmula molecular |
C5H10FNO2S |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-fluoroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10FNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
KYRATRJNCYQUDD-BYPYZUCNSA-N |
SMILES isomérico |
C(CSC[C@@H](C(=O)O)N)F |
SMILES canónico |
C(CSCC(C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


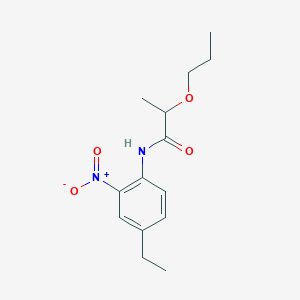
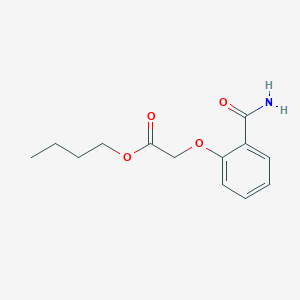
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
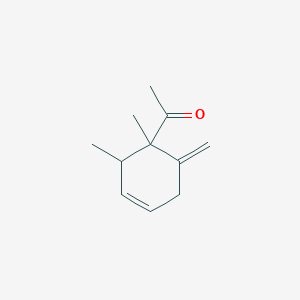
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
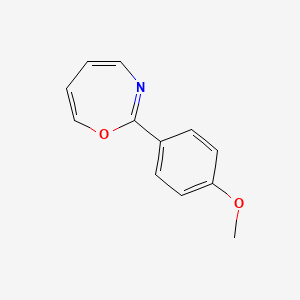
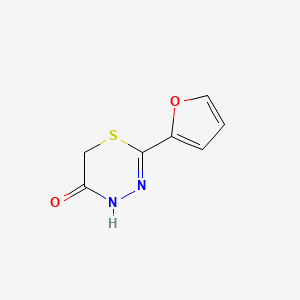
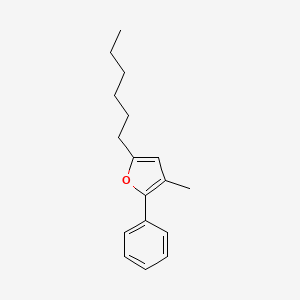

![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)
